molecular formula C14H15NO2 B2963490 5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid CAS No. 881041-35-6

5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid

Cat. No.: B2963490
CAS No.: 881041-35-6
M. Wt: 229.279
InChI Key: IVINRFQYECVDKJ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole-derived carboxylic acid featuring a 3,4-dimethylphenyl substituent at the 5-position and a methyl group at the 2-position. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.28 g/mol. The compound’s structural uniqueness lies in the combination of a heteroaromatic pyrrole core, a carboxylic acid group (enhancing hydrophilicity), and lipophilic aryl substituents.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-4-5-11(6-9(8)2)13-7-12(14(16)17)10(3)15-13/h4-7,15H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVINRFQYECVDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(N2)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyrrole derivative. The reaction typically proceeds under reflux conditions in ethanol as the solvent. The resulting product is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

5-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic Acid
  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Molecular Weight : 216.24 g/mol
  • Key Differences: Replaces the pyrrole ring with a pyrazole (two adjacent nitrogen atoms).
  • Applications : Pyrazole derivatives are widely explored as kinase inhibitors, suggesting this analog could exhibit distinct biological activity compared to the pyrrole-based parent compound .
5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid
  • Molecular Formula: C₁₂H₁₁NO₃
  • Molecular Weight : 217.22 g/mol
  • Key Differences: Substitutes pyrrole with an oxazole ring (oxygen and nitrogen atoms).
  • Synthesis : Oxazole derivatives often require harsher cyclization conditions compared to pyrroles, impacting scalability .

Substituent Variations on the Aryl Group

5-(4-Bromophenyl)-1-(3-Chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid
  • Molecular Formula: C₁₉H₁₅NO₂ClBr
  • Molecular Weight : 404.69 g/mol
  • Key Differences: Incorporates halogen atoms (Br, Cl) on the aryl groups.
  • Applications : Halogenated analogs are common in agrochemicals and pharmaceuticals due to improved metabolic stability .
5-(2,4,6-Trimethylphenyl)-1H-pyrazole-3-carboxylic Acid
  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : 230.26 g/mol
  • Key Differences : Additional methyl groups on the phenyl ring (2,4,6-positions). Steric hindrance may limit rotational freedom and influence binding to planar active sites.
  • Thermal Stability : Increased alkyl substitution could enhance thermal stability compared to 3,4-dimethylphenyl analogs .

Functional Group Additions

Eltrombopag Olamine (Biphenyl-pyrrole Derivative)
  • Molecular Formula: C₂₅H₂₂N₄O₄·2(C₂H₇NO)
  • Molecular Weight : 564.60 g/mol
  • Key Differences : Contains a biphenyl system and a hydrazone linker. The extended π-system and additional hydrogen-bonding groups enable potent thrombopoietin receptor agonism.
  • Applications : Clinically approved for thrombocytopenia, demonstrating how structural complexity correlates with therapeutic efficacy .
5-{4-[({[4-(5-Carboxyfuran-2-yl)-2-Chlorophenyl]carbonothioyl}amino)methyl]phenyl}-1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid
  • Molecular Formula : C₂₉H₁₈Cl₃N₃O₅S
  • Molecular Weight : 626.89 g/mol
  • Key Differences : Incorporates a furan-carboxylic acid moiety and thiourea linker. The thiourea group enhances metal-binding capacity, relevant in enzyme inhibition.
  • Challenges : High molecular weight and polarity may limit bioavailability .

Comparative Data Table

Compound Name Core Heterocycle Aryl Substituents Molecular Weight (g/mol) Key Properties/Applications
5-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid Pyrrole 3,4-Dimethylphenyl 229.28 Intermediate for drug design
5-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic Acid Pyrazole 3,4-Dimethylphenyl 216.24 Kinase inhibitor scaffold
5-(4-Bromophenyl)-1-(3-Chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid Pyrrole 4-Bromophenyl, 3-Chloro-2-methylphenyl 404.69 Agrochemical lead candidate
Eltrombopag Olamine Pyrazole Biphenyl, hydrazone linker 564.60 Thrombopoietin receptor agonist
5-(2,4,6-Trimethylphenyl)-1H-pyrazole-3-carboxylic Acid Pyrazole 2,4,6-Trimethylphenyl 230.26 Sterically hindered analog

Key Research Findings

  • Electronic Effects : Pyrrole-based compounds exhibit higher electron density than pyrazole or oxazole analogs, influencing reactivity in electrophilic aromatic substitution .
  • Biological Activity : Halogenation (e.g., Br, Cl) improves metabolic stability but may reduce solubility, necessitating formulation optimization .
  • Thermal Properties : Methyl-substituted aryl groups enhance thermal stability, as seen in pyrazole derivatives with 2,4,6-trimethylphenyl groups .

Q & A

Q. What are the common synthetic routes for 5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Esterification and hydrolysis : Starting with pyrrole derivatives, ester intermediates are formed (e.g., ethyl or methyl esters) followed by hydrolysis to yield the carboxylic acid moiety .
  • Coupling reactions : Palladium-catalyzed cross-coupling or Suzuki-Miyaura reactions may introduce aryl groups like the 3,4-dimethylphenyl substituent .
  • Cyclization : Pyrrole ring formation via Knorr or Hantzsch-type syntheses using β-ketoesters or diketones . Purity is often validated via HPLC (≥95%) and NMR spectroscopy .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns and confirm regiochemistry (e.g., δ ~12.5 ppm for pyrrole NH in DMSO-d6_6) .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity .
  • Mass spectrometry : ESI-MS or LC-MS confirms molecular weight (e.g., [M+H]+^+ peaks) .

Q. How is solubility optimized for pharmacological assays?

Solubility is enhanced using:

  • Co-solvents : DMSO (≤1% v/v) for in vitro studies.
  • pH adjustment : Sodium or potassium salts of the carboxylic acid improve aqueous solubility .
  • Micellar systems : Surfactants like Tween-80 for in vivo formulations .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Yield improvements focus on:

  • Catalyst optimization : Palladium ligands (e.g., XPhos) enhance coupling efficiency .
  • Temperature control : Low-temperature cyclization (0–5°C) minimizes side reactions .
  • Purification : Flash chromatography or recrystallization from ethanol/water mixtures increases purity (>97%) .

Q. How are discrepancies in NMR data resolved during characterization?

Discrepancies (e.g., unexpected splitting or shifts) are addressed by:

  • Deuterated solvent screening : DMSO-d6_6, CDCl3_3, or D2 _2O may resolve proton exchange effects.
  • 2D NMR : COSY and HSQC clarify coupling patterns and carbon-proton correlations .
  • Crystallography : Single-crystal X-ray diffraction definitively assigns regiochemistry .

Q. What strategies determine the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard:

  • Crystallization : Slow evaporation from ethanol/ethyl acetate mixtures yields diffraction-quality crystals.
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K resolves bond lengths (mean C–C = 0.005 Å) .
  • Refinement : SHELXL software refines disorder models (R factor ≤0.072) .

Q. How are byproducts analyzed during synthesis?

Byproduct identification involves:

  • LC-MS : High-resolution MS detects impurities (e.g., unreacted intermediates).
  • Isolation : Preparative TLC or HPLC isolates byproducts for structural elucidation .
  • Mechanistic studies : DFT calculations predict side-reaction pathways (e.g., over-alkylation) .

Q. What computational methods predict reactivity in biological systems?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzyme active sites) .
  • QSAR : Quantitative structure-activity relationships correlate substituent effects (e.g., methyl groups) with bioactivity .
  • MD simulations : GROMACS assesses binding stability under physiological conditions .

Q. How is stability validated under varying storage conditions?

Stability studies include:

  • Forced degradation : Exposure to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks.
  • Analytical monitoring : HPLC tracks decomposition products (e.g., decarboxylation) .
  • Lyophilization : Freeze-drying improves long-term stability in inert atmospheres .

Q. What are the structure-activity relationships (SAR) for this compound?

Key SAR findings:

  • Pyrrole ring : Methyl groups at C2 enhance metabolic stability .
  • 3,4-Dimethylphenyl : Hydrophobic interactions improve target binding (e.g., kinase inhibitors) .
  • Carboxylic acid : Critical for hydrogen bonding with catalytic residues (e.g., in enzymes) .

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